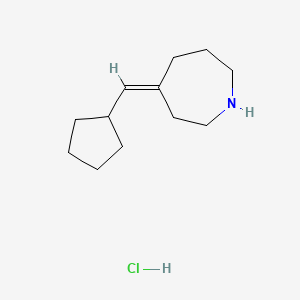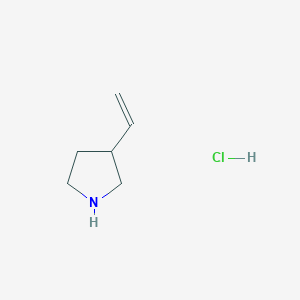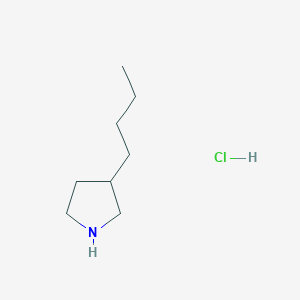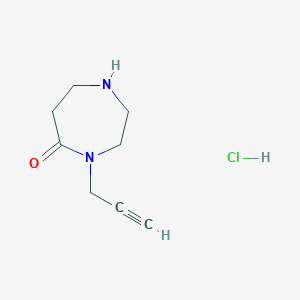![molecular formula C13H23N3 B1485375 3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine CAS No. 2098087-76-2](/img/structure/B1485375.png)
3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine
説明
“3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine” is a compound with the CAS Number: 21056-78-0. It has a molecular weight of 125.17 and its IUPAC name is 3-(1H-pyrazol-4-yl)propylamine . The compound is stored at room temperature and has a purity of 95%. It is in the form of an oil .
Molecular Structure Analysis
The molecular structure of “3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine” is characterized by a pyrazole ring attached to a propylamine group. The pyrazole ring is further substituted with a cyclohexylmethyl group .Physical And Chemical Properties Analysis
“3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine” is an oil at room temperature . It has a molecular weight of 125.17 .科学的研究の応用
Synthesis and Characterization
- Pyrazole Derivatives Synthesis : Pyrazole derivatives, including compounds structurally related to 3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine, have been synthesized and characterized, showing potential for antitumor, antifungal, and antibacterial applications. The synthesis involves reactions of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with confirmed biological activity against breast cancer and microbes (A. Titi, M. Messali, et al., 2020).
Applications in Material Science
- Polymer Modification : Amines, including those structurally similar to the query compound, have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels, enhancing their swelling properties and thermal stability. These modifications suggest potential medical applications due to improved antibacterial and antifungal activities (H. M. Aly, H. L. A. El-Mohdy, 2015).
Catalytic and Synthetic Applications
- Cobalt(II) Complexes : The structural motif has been incorporated into cobalt(II) chloride complexes for polymerization processes, indicating its potential in material science, specifically in synthesizing polymers like poly(methylmethacrylate) with high molecular weight and narrow polydispersity index, showcasing the versatility of these compounds in catalysis (Sunghye Choi, S. Nayab, et al., 2015).
Anticancer and Antioxidant Properties
- Anticancer Activity : Compounds synthesized from pyrazole derivatives, incorporating features similar to 3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine, have shown significant cytotoxic activities against various cancer cell lines. These findings highlight the potential of such compounds in developing new anticancer agents (Raquib Alam, A. Alam, et al., 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[1-(cyclohexylmethyl)pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c14-8-4-7-13-9-15-16(11-13)10-12-5-2-1-3-6-12/h9,11-12H,1-8,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSBXOSLDISOSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C=N2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Fluorooxan-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1485292.png)
![4-Methoxy-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1485295.png)

![2-benzyl-N-methyl-octahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485297.png)




![3-Fluoro-3-[(piperazin-1-yl)methyl]-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B1485304.png)


![N,N-Dimethyloctahydrocyclopenta[c]pyrrol-4-amine dihydrochloride](/img/structure/B1485310.png)
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)